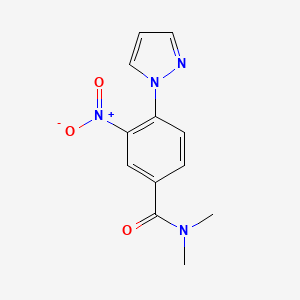

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Übersicht

Beschreibung

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound that features a nitro group, a pyrazole ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. For instance, one method involves heating the reactants at 100°C for 4 hours . This reaction results in the formation of the desired compound through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has been investigated for its antimicrobial activity. Research indicates that compounds containing nitro and pyrazole moieties exhibit significant antibacterial and antifungal properties. The nitro group is known to enhance the reactivity of the compound, facilitating interactions with biological targets .

Anti-cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. Its structural similarity to other bioactive pyrazole derivatives has led researchers to hypothesize its potential in inhibiting cancer cell proliferation. Further investigations are needed to elucidate its mechanism of action and therapeutic efficacy against various cancer types .

Materials Science

Polymer Synthesis

this compound can serve as a functional monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to enhance thermal stability and improve material performance under various environmental conditions .

Explosive Materials

Research into nitrated pyrazole derivatives has highlighted their potential use in energetic materials (EMs). This compound could be explored for its explosive characteristics due to the presence of nitro groups, which are known to impart high energy content and sensitivity to such compounds .

Synthetic Chemistry

Reagent in Organic Synthesis

This compound can act as a versatile reagent in organic synthesis, particularly in the formation of more complex molecular architectures. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other pyrazole derivatives or related heterocycles .

Case Studies

Wirkmechanismus

The mechanism of action of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitro group and pyrazole ring are key functional groups that may interact with biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar structure with additional nitro groups, used in energetic materials.

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with a pyrazole ring and nitro groups, used in the design of new energetic materials.

Uniqueness

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Biologische Aktivität

N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS: 1172338-63-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its pharmacological properties, making it a subject of various studies aimed at elucidating its biological mechanisms and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 260.25 g/mol. The compound includes a nitro group and a pyrazole moiety, which are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation .

Biological Activity Overview

Recent studies have highlighted the compound's potential against various biological targets, particularly in the context of viral infections and cancer.

Antiviral Activity

A notable investigation focused on the compound's interaction with the SARS-CoV-2 main protease. Molecular docking studies indicated that this compound exhibited favorable binding scores with multiple protein structures (PDB IDs: 6LU7, 6W9C, and 6WQF). The binding free energy calculations revealed significant contributions from covalent interactions and van der Waals forces, suggesting that this compound could serve as a lead for antiviral drug development against COVID-19 .

Anticancer Potential

The pyrazole scaffold has been historically linked to anticancer activity. A review of pyrazole derivatives reported extensive biological evaluations, indicating that many compounds within this class demonstrate cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth and inducing apoptosis .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

-

Molecular Docking Against Cancer Targets :

- A study involving similar pyrazole derivatives demonstrated their ability to inhibit key enzymes involved in cancer progression. The docking results indicated that these compounds could effectively bind to targets such as cyclooxygenase (COX) and protein kinases, leading to reduced cell proliferation in vitro.

-

In Silico Studies :

- In silico investigations have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for further development .

Data Table: Biological Activities of Pyrazole Derivatives

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-14(2)12(17)9-4-5-10(11(8-9)16(18)19)15-7-3-6-13-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFALJQAHHXMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.